

1,1-dioxathiolane-3-carboxylic acid molecular structure and formula

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Compound of Interest

Compound Name: 1,1-dioxathiolane-3-carboxylic acid

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An In-Depth Technical Guide to 1,1-dioxathiolane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-dioxathiolane-3-carboxylic acid, a sulfur-containing heterocyclic compound, presents a unique molecular architecture of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are outlined, alongside an exploration of its potential biological activities. This document serves as a foundational resource for researchers investigating the therapeutic potential and applications of this compound.

Molecular Structure and Chemical Formula

1,1-dioxathiolane-3-carboxylic acid is characterized by a five-membered thiolane ring where the sulfur atom is oxidized to a sulfone group, and a carboxylic acid substituent is attached at the 3-position.

Molecular Formula: $C_5H_8O_4S$ ^[1]

IUPAC Name: **1,1-dioxathiolane-3-carboxylic acid**^[1]

SMILES: O=S1(=O)CCC(C(O)=O)C1

InChI Key: ASRQWTBGINUTIX-UHFFFAOYSA-N[1]

CAS Number: 4785-67-5[1]

The presence of the sulfone group, a strong electron-withdrawing moiety, and the carboxylic acid group, a key pharmacophore, bestows upon the molecule its characteristic chemical reactivity and potential for biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of **1,1-dioxothiolane-3-carboxylic acid** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery systems.

Property	Value	Reference
Molecular Weight	164.18 g/mol	[1]
XlogP (Predicted)	-0.7	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	1	

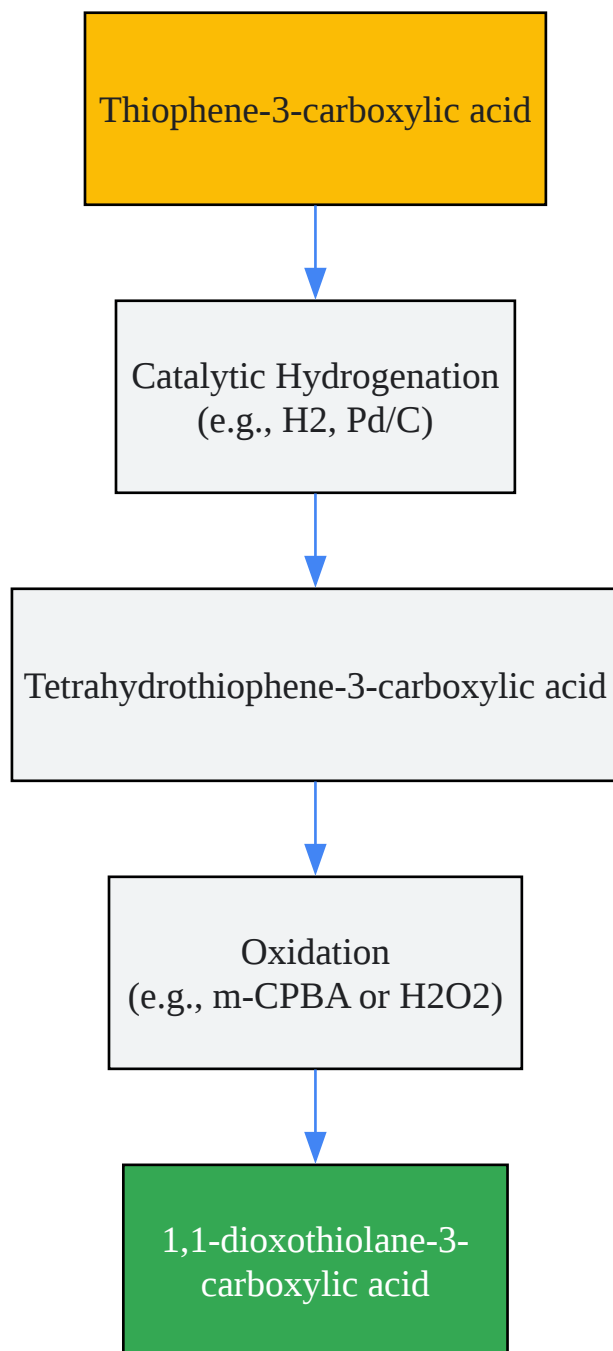
Note: Experimental data for melting point, boiling point, pKa, and solubility are not readily available in the surveyed literature. The provided XlogP is a computed value.

Experimental Protocols

Synthesis of 1,1-dioxothiolane-3-carboxylic acid

A general synthetic approach to thiolane derivatives involves the cyclization of appropriate precursors. While a specific, detailed protocol for **1,1-dioxothiolane-3-carboxylic acid** is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow:



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Caption: Conceptual synthetic pathway for **1,1-dioxothiolane-3-carboxylic acid**.

Detailed Hypothetical Protocol:

- **Hydrogenation of Thiophene-3-carboxylic acid:** Thiophene-3-carboxylic acid is dissolved in a suitable solvent such as ethanol. A palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete, yielding tetrahydrothiophene-3-carboxylic acid.
- **Oxidation to the Sulfone:** The resulting tetrahydrothiophene-3-carboxylic acid is dissolved in a suitable organic solvent, such as dichloromethane. An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure **1,1-dioxothiolane-3-carboxylic acid**.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of **1,1-dioxothiolane-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the protons on the thiolane ring and the carboxylic acid proton. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
- **¹³C NMR:** The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the thiolane ring, with the carbons adjacent to the sulfone group shifted downfield.

Mass Spectrometry (MS):

- Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Infrared (IR) Spectroscopy:

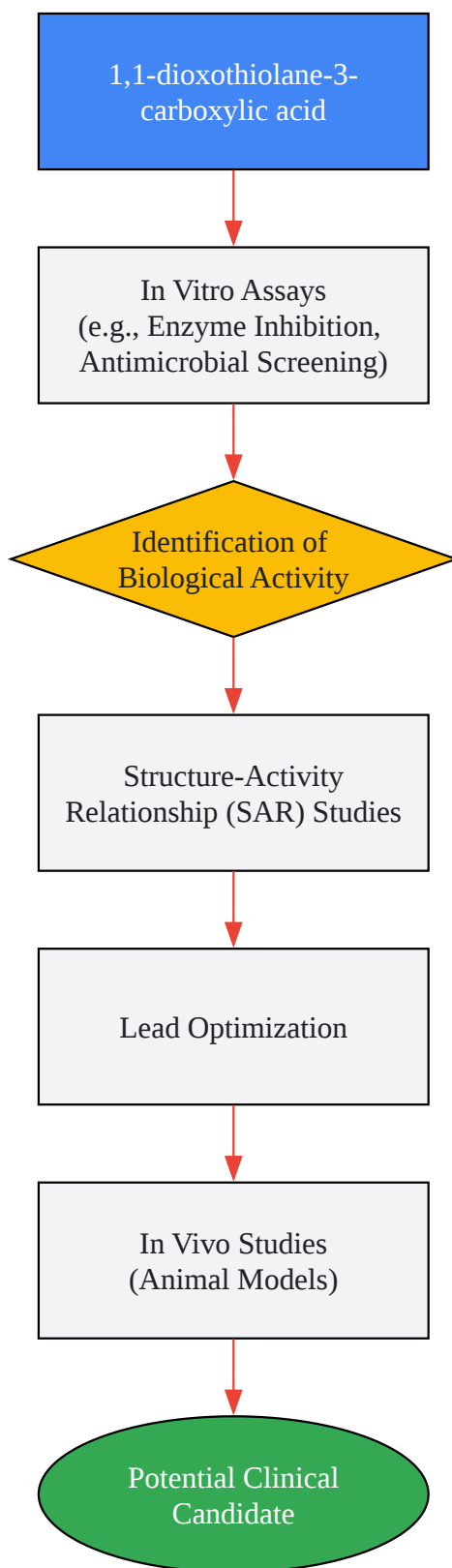
- The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and the symmetric and asymmetric S=O stretches of the sulfone group.

Potential Biological Activities and Applications

Preliminary research and the structural features of **1,1-dioxothiolane-3-carboxylic acid** suggest its potential in several therapeutic areas.

- **Anti-inflammatory and Antimicrobial Properties:** Limited studies on related sulfone-containing heterocyclic compounds have indicated potential anti-inflammatory and antimicrobial activities. The sulfone moiety can modulate the electronic properties of the molecule and its ability to interact with biological targets.
- **Enzyme Inhibition:** The carboxylic acid group is a common feature in many enzyme inhibitors, acting as a key binding motif. The unique scaffold of **1,1-dioxothiolane-3-carboxylic acid** could be explored for the development of novel inhibitors for various enzymes.
- **Drug Development Scaffold:** The rigid five-membered ring and the presence of functional groups for further modification make this molecule an attractive scaffold for the design and synthesis of new drug candidates.

Logical Relationship for Investigating Biological Activity:



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Caption: Workflow for the preclinical development of **1,1-dioxothiolane-3-carboxylic acid**.

Conclusion

1,1-dioxothiolane-3-carboxylic acid is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its unique structural and chemical properties warrant detailed exploration of its synthesis, characterization, and biological activities. This technical guide provides a foundational understanding of the compound, aiming to facilitate and inspire future research endeavors. Further experimental studies are necessary to fully elucidate its physicochemical properties and to validate its therapeutic potential.

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- 1. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]
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